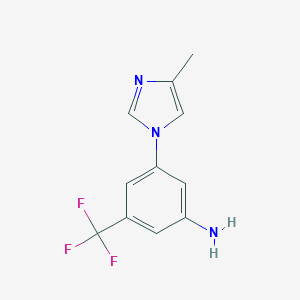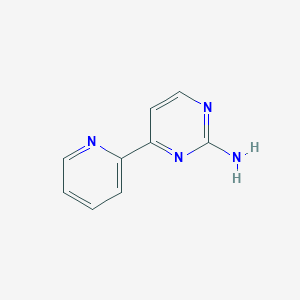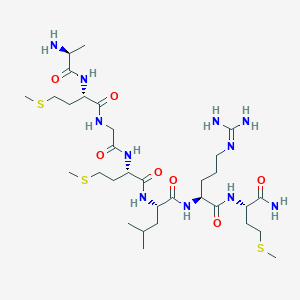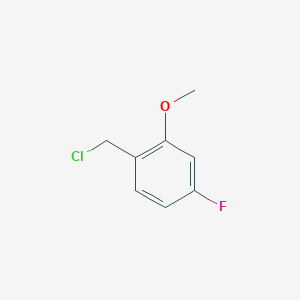
2,4-二氯苄醇
概述
描述
2,4-Dichlorobenzyl alcohol is a compound with antimicrobial properties and is commonly used in pharmaceuticals. It is known to crystallize with two independent molecules in the asymmetric unit, forming ribbons of O—H∙∙∙O hydrogen-bonded molecules parallel to the a-axis in the solid state .
Synthesis Analysis
The synthesis of 2,4-dichlorobenzyl alcohol derivatives and related compounds has been explored in various studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, which is a reaction involving 4-chlorobenzaldehyde and ethyl acetoacetate . Another study optimized the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a related compound, by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine . Additionally, 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one was prepared under solvent-free conditions by grinding a solid mixture of reactants, showcasing an environmentally friendly approach . The development of research on the synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol in China has been reviewed, indicating future research directions involving mesoporous molecular sieves and metal oxides .
Molecular Structure Analysis
The molecular structure of 2,4-dichlorobenzyl alcohol has been determined through X-ray diffraction, revealing the presence of hydrogen-bonded ribbons in its solid-state structure . In related compounds, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was determined, showing a non-planar molecule with significant dihedral angles between the phenyl rings . These structural analyses provide insights into the molecular geometry and intermolecular interactions of chlorinated benzyl alcohols and their derivatives.
Chemical Reactions Analysis
Chemical reactions involving 2,4-dichlorobenzyl alcohol or its structural analogs have been studied, such as the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, which proceeds via the formation of a cation radical . Another study reported the catalytic oxidation of alcohols to carbonyl compounds mediated by N-(Arylseleno)-4-chlorobenzenesulfonamide . These reactions highlight the reactivity of chlorinated benzyl alcohols in various oxidative processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dichlorobenzyl alcohol and related compounds are influenced by their molecular structures. For instance, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro, demonstrating the biological relevance of these compounds . The solvent-free synthesis of 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one also emphasizes the importance of developing environmentally friendly synthetic methods that consider the physical properties of the reactants and products .
科学研究应用
合成和化学性质
2,4-二氯苄醇在化学合成中起着重要的中间体作用。研究强调了其在合成α-(氯甲基)-2,4-二氯苄醇中的应用,强调了合成方法的进展以及涉及介孔分子筛和金属氧化物的潜在未来方向(Li Ga, 2014)。该化合物的晶体结构和分子间相互作用也引起了人们的兴趣,为其抗菌性能提供了见解(M. Bambagiotti-Alberti等,2007)。
抗菌性能
自1958年以来的研究探讨了各种苄醇的抗菌和抗真菌性能,包括2,4-二氯苄醇。该化合物对细菌表现出显著的抑制作用,其低毒性使其成为进一步药理学研究的候选对象(D. Carter et al., 1958)。
工业应用
在工业领域,2,4-二氯苄醇已被用于优化合成技术。例如,进行了正交试验以优化该化合物作为抗真菌剂的产率,展示了其在工业过程中的重要性(L. Gan, 2011)。
光催化研究
已经研究了该化合物在光催化研究中的作用,例如在可见光下钛白粉上对苄醇衍生物的光催化氧化,突出了其在环境应用中的潜力(S. Higashimoto et al., 2009)。
分析应用
在分析化学中,2,4-二氯苄醇在制药样品中使用一种新颖的自动化程序进行分析,展示了其在发展先进分析方法中的相关性(A. Shishov et al., 2017)。
环境生物修复
已经探讨了该化合物在环境科学中的作用,特别是在生物修复中的应用。例如,研究已经调查了利用微生物处理受到2,4-二氯苄醇污染的废水的应用,这是2,4-二氯苄醇的衍生物(Zhenzhen Huang et al., 2015)。
安全和危害
2,4-Dichlorobenzyl alcohol is classified as having acute toxicity, inhalation (Category 4), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 3), and long-term (chronic) aquatic hazard (Category 3) . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation .
未来方向
The demand for 2,4-Dichlorobenzyl alcohol in the United States market has witnessed a significant upswing in recent years . Its antimicrobial properties make it a preferred choice for formulators in different sectors . As the healthcare and wellness sectors continue to expand, the demand for such products has experienced a simultaneous increase, thereby driving the market for 2,4-Dichlorobenzyl Alcohol .
属性
IUPAC Name |
(2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHODFSFBXJZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041362 | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly Soluble | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral and local anesthetic properties. The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade. The antiseptic mechanism of action of dichlorobenzyl alcohol is not fully understood but it is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins. | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2,4-Dichlorobenzyl alcohol | |
CAS RN |
1777-82-8 | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1777-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
55-58 ºC | |
| Record name | Dichlorobenzyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

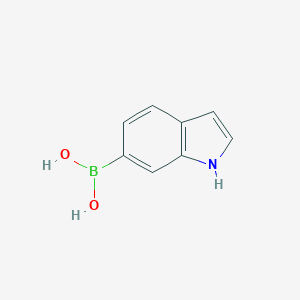
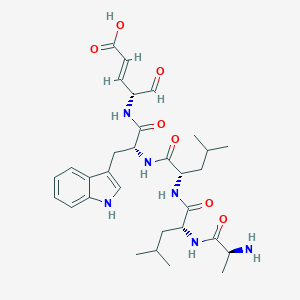
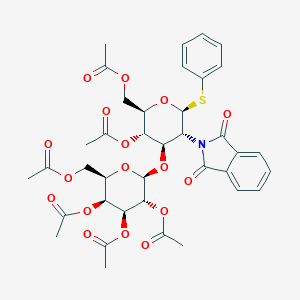
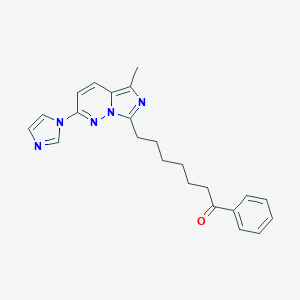
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
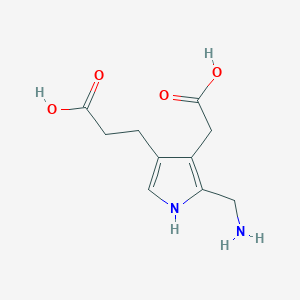
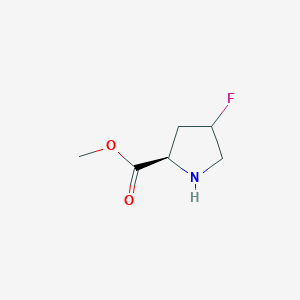
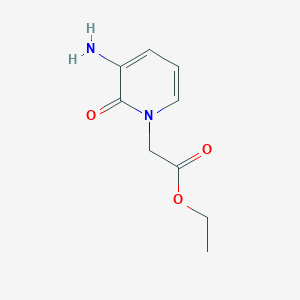
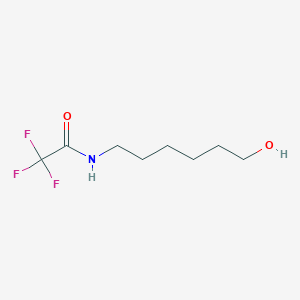
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
